Product packaging for DMT-2'-F-Cytidine Phosphoramidite(Cat. No.:)

DMT-2'-F-Cytidine Phosphoramidite

Cat. No.: B12394990
M. Wt: 747.8 g/mol
InChI Key: OKQRXFJKBGRPGI-ZSPVXFCGSA-N
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Description

Overview of Chemically Modified Nucleosides in Nucleic Acid Research

Chemically modified nucleosides are synthetic versions of the natural building blocks of DNA and RNA. These modifications are intentionally introduced to alter the properties of the resulting oligonucleotides, such as their stability, binding affinity, and resistance to enzymatic degradation. This has profound implications for their use in various applications, from diagnostic probes to therapeutic agents.

Historical Development of 2'-Ribose Modifications

The journey of chemically modifying nucleosides began decades ago, with a primary focus on the 2'-position of the ribose sugar, a key site for distinguishing RNA from DNA. oup.com Early efforts in the 1960s led to the synthesis of molecules like 2′-fluoro-2′-deoxyuridine (2′-F-U) and 2′-O-methylated (2′-O-Me) polyadenylic acid. oup.com These initial discoveries paved the way for a deeper understanding of how modifications at the 2'-position could influence the structure and function of nucleic acids. Over the years, a variety of 2'-modifications have been developed, including 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and locked nucleic acids (LNA), each offering a unique set of properties. nih.govnih.gov

Rationale for 2'-Fluoro Substitution in Oligonucleotides

The introduction of a fluorine atom at the 2'-position of the ribose sugar (2'-F) has proven to be a particularly valuable modification for several reasons:

Enhanced Stability and Binding Affinity: The high electronegativity of the fluorine atom influences the sugar's conformation, locking it into a C3'-endo pucker, which is characteristic of A-form helices found in RNA. oup.comglenresearch.com This pre-organization of the sugar conformation leads to a significant increase in the thermal stability (melting temperature, Tm) of duplexes formed with complementary RNA strands. glenresearch.combiosyn.com The increase in Tm can be as much as 1.8°C for each 2'-F-RNA residue incorporated. glenresearch.com This enhanced affinity is primarily driven by favorable enthalpic contributions. nih.gov

Nuclease Resistance: The 2'-hydroxyl group in natural RNA is a primary target for ribonucleases (RNases), enzymes that degrade RNA. Replacing this hydroxyl group with a fluorine atom renders the oligonucleotide more resistant to nuclease-mediated degradation, thereby increasing its half-life in biological systems. biosyn.comnih.govsynoligo.com

Biological Compatibility: Despite the modification, 2'-fluoro-modified oligonucleotides are generally well-tolerated by the cellular machinery involved in processes like RNA interference (RNAi). oup.comnih.gov They have been shown to be effective in siRNA applications, demonstrating increased stability in human plasma compared to unmodified siRNA. glenresearch.com

Significance of Cytidine (B196190) Modifications in Synthetic Nucleic Acid Chemistry

Cytidine, one of the four main bases in DNA and RNA, plays a crucial role in the structure and function of nucleic acids through its pairing with guanine (B1146940). wikipedia.org Modifications to cytidine can have significant consequences:

Epigenetic Regulation: In nature, the methylation of cytosine to 5-methylcytosine (B146107) is a key epigenetic modification that influences gene expression. wikipedia.org

Probing Molecular Interactions: The introduction of modified cytidines, such as those with fluorescent tags or cross-linking agents, allows researchers to study the intricate interactions between nucleic acids and proteins.

Therapeutic Potential: Altering cytidine can impact the immunogenicity of synthetic mRNA. For instance, replacing cytidine with N4-acetylcytidine has been shown to decrease inflammatory responses. nih.gov The synthesis of oligonucleotides containing 5-fluoro-2'-deoxycytidine (B1672315) has been explored for its potential to inhibit DNA methyltransferases. oup.com

Role of Phosphoramidite (B1245037) Chemistry in Automated Oligonucleotide Synthesis

The synthesis of custom oligonucleotides with precise sequences and modifications is made possible by a robust and efficient method known as phosphoramidite chemistry . sbsgenetech.comsigmaaldrich.com First described in 1981, this method has become the gold standard for automated DNA and RNA synthesis. sbsgenetech.comtwistbioscience.com

The process involves a four-step cycle that is repeated for the addition of each nucleoside phosphoramidite to the growing oligonucleotide chain, which is attached to a solid support. sigmaaldrich.combiosearchtech.com The key steps are:

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction. sigmaaldrich.com

Coupling (Activation): The incoming phosphoramidite, such as DMT-2'-F-Cytidine Phosphoramidite, is activated and then reacts with the free 5'-hydroxyl group of the growing chain. sigmaaldrich.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. sigmaaldrich.com

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is converted to a more stable phosphate (B84403) triester. sigmaaldrich.com

This cyclical process allows for the highly efficient and automated synthesis of oligonucleotides of desired length and sequence. sbsgenetech.com The use of protecting groups, such as the DMT group on the 5'-hydroxyl and benzoyl or acetyl groups on the exocyclic amine of cytidine, is crucial to prevent unwanted side reactions during synthesis. biosearchtech.comjournalirjpac.com

Current Academic Research Landscape for this compound

This compound is a commercially available reagent that serves as a fundamental building block in a wide range of academic and industrial research. medchemexpress.comsigmaaldrich.com Current research continues to leverage the unique properties conferred by the 2'-fluoro modification in various applications:

Therapeutic Oligonucleotides: A significant area of research involves the incorporation of 2'-fluoro-modified nucleosides, including 2'-F-cytidine, into antisense oligonucleotides and siRNAs. nih.govoup.com These modifications enhance the drug-like properties of these molecules, such as increased stability and target affinity. oup.comnih.gov

Structural Biology: The conformational rigidity imparted by the 2'-fluoro group makes it a valuable tool for studying the structure of nucleic acids and their complexes with proteins. X-ray crystallography and NMR spectroscopy studies of 2'-fluoro-modified oligonucleotides have provided insights into the geometry of A-form duplexes. nih.govd-nb.inforesearchgate.net

Aptamer Development: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets. The inclusion of 2'-fluoro-modified nucleotides can lead to aptamers with higher binding affinities and increased resistance to degradation. biosyn.comnih.gov

Diagnostics: The enhanced stability and binding specificity of 2'-fluoro-modified probes make them suitable for use in various diagnostic assays.

Table 1: Properties of this compound

Property Value
Molecular Formula C39H47FN5O8P
Molecular Weight 747.79 g/mol
Appearance White to off-white powder
Purity (by ³¹P-NMR) ≥99%
Water Content ≤0.3%

Data sourced from publicly available information. medchemexpress.comsigmaaldrich.com

Table 2: Impact of 2'-Fluoro Modification on Duplex Melting Temperature (Tm)

Duplex Type ΔTm per Modification (°C)
2'-F-RNA / RNA +1.8
2'-OMe-RNA / RNA +1.3
RNA / RNA +1.0

This table illustrates the superior stabilizing effect of the 2'-fluoro modification compared to other common 2'-modifications when hybridized to an RNA target. Data adapted from literature reports. glenresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H47FN5O7P B12394990 DMT-2'-F-Cytidine Phosphoramidite

Properties

Molecular Formula

C39H47FN5O7P

Molecular Weight

747.8 g/mol

IUPAC Name

3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)44-23-21-34(42)43-38(44)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H2,42,43,46)/t33-,35?,36+,37-,53?/m1/s1

InChI Key

OKQRXFJKBGRPGI-ZSPVXFCGSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Synthetic Methodologies and Precursors of Dmt 2 F Cytidine Phosphoramidite

Synthesis of 2'-F-Cytidine Nucleoside Precursors

The initial phase of synthesizing DMT-2'-F-Cytidine Phosphoramidite (B1245037) focuses on the preparation of the 2'-F-Cytidine nucleoside. This process requires precise control over the stereochemistry at the 2'-position of the ribose sugar and the protection of reactive functional groups on the cytidine (B196190) base and the sugar moiety.

Stereoselective Fluorination Strategies for Ribonucleosides

A key challenge in the synthesis of 2'-F-Cytidine is the introduction of a fluorine atom at the 2'-position of the ribose sugar with the correct stereochemistry. This is crucial as the biological activity of the resulting oligonucleotide is highly dependent on the stereochemical orientation of the fluorine atom. acs.orgmdpi.com

Various fluorinating agents have been explored for this purpose. N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ are commonly used electrophilic fluorinating reagents. nih.govmdpi.com The choice of reagent and reaction conditions can significantly influence the stereoselectivity of the fluorination reaction. acs.orgnih.gov For instance, the use of chiral auxiliaries can direct the fluorine atom to a specific face of the molecule, leading to the desired stereoisomer. nih.gov

One approach involves the fluorination of a chiral enamide intermediate. This method has been shown to be highly regioselective and π-facially selective, with the fluorination occurring exclusively at the electron-rich enamide olefin. nih.gov The resulting β-fluoro-iminium cationic intermediate is then trapped with water. nih.gov

Another strategy involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. nih.govcapes.gov.br While effective, this reagent can be hazardous and its use requires careful handling. nih.gov The reaction conditions, including the solvent and temperature, must be carefully optimized to achieve high yields and stereoselectivity. nih.gov

Table 1: Common Fluorinating Reagents and Their Applications

ReagentTypeApplication
N-fluorobenzenesulfonimide (NFSI)ElectrophilicAsymmetric fluorination of carbonyl compounds and enamides. acs.orgnih.gov
Selectfluor™ElectrophilicFluorination of chiral enamides. nih.gov
Diethylaminosulfur trifluoride (DAST)NucleophilicDeoxyfluorination of alcohols. nih.gov

Protecting Group Chemistry for Cytidine Nucleosides

Protecting groups are essential in nucleoside chemistry to prevent unwanted side reactions at reactive sites such as the amino group of the cytosine base and the hydroxyl groups of the ribose sugar. jocpr.comnumberanalytics.com The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their removal at the appropriate stage of the synthesis. jocpr.com

For the exocyclic amino group of cytidine, acyl protecting groups like benzoyl (Bz) or acetyl (Ac) are commonly employed. acs.orgoup.com These groups are stable under the conditions required for subsequent reactions but can be removed under basic conditions. acs.orgoup.com The selection of the N-protecting group can also influence the stability of the nucleoside under acidic conditions. acs.org

The 5'-hydroxyl group of the ribose sugar is typically protected with a dimethoxytrityl (DMT) group. glenresearch.com The DMT group is acid-labile, allowing for its selective removal during solid-phase oligonucleotide synthesis to enable the coupling of the next nucleotide. glenresearch.com The 3'-hydroxyl group is usually left unprotected for the subsequent phosphitylation step. umich.edu

Table 2: Common Protecting Groups in Nucleoside Synthesis

Functional GroupProtecting GroupAbbreviationRemoval Conditions
5'-Hydroxyl4,4'-DimethoxytritylDMTMild acid
Exocyclic Amino (Cytidine)BenzoylBzBase (e.g., ammonium (B1175870) hydroxide)
Exocyclic Amino (Cytidine)AcetylAcBase (e.g., ammonium hydroxide)

Regioselective Functionalization Approaches

Regioselective functionalization ensures that chemical modifications occur at the desired position of the nucleoside. In the synthesis of DMT-2'-F-Cytidine Phosphoramidite, the key regioselective steps are the protection of the 5'-hydroxyl group and the phosphitylation of the 3'-hydroxyl group.

The selective protection of the 5'-hydroxyl group with DMT chloride is a standard procedure that takes advantage of the higher reactivity of the primary 5'-hydroxyl group compared to the secondary 3'-hydroxyl group.

Conversion of 2'-F-Cytidine Nucleosides to Phosphoramidites

Once the protected 2'-F-Cytidine nucleoside is synthesized, it is converted into a phosphoramidite. This is achieved by reacting the 3'-hydroxyl group of the nucleoside with a phosphitylating agent. umich.edu This phosphoramidite is the building block used in automated solid-phase oligonucleotide synthesis. nih.gov

Phosphitylation Reagents and Optimized Conditions

The most common phosphitylating agent used for this conversion is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. umich.edu The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). umich.edu

The reaction conditions must be carefully controlled to prevent side reactions and ensure a high yield of the desired phosphoramidite. umich.edu This includes using anhydrous reagents and solvents, as phosphoramidites are sensitive to moisture. umich.edu The reaction is usually monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to determine its completion. umich.edu

Optimization of Phosphoramidite Yield and Purity

To maximize the yield and purity of the final this compound, several factors need to be considered. The purity of the starting 2'-F-Cytidine nucleoside is crucial. umich.edu Any impurities in the starting material can lead to side products that are difficult to remove.

The phosphitylation reaction should be performed with a minimal excess of the phosphitylating reagent to simplify the purification process. umich.edu After the reaction is complete, the crude product is typically purified by flash chromatography on silica (B1680970) gel. umich.edu The purified phosphoramidite is obtained as a stable foam and should be stored under anhydrous conditions at low temperatures to prevent decomposition. umich.edu The purity of the final product is often verified by ³¹P NMR. umich.edu

Characterization of this compound Monomer

The characterization of the this compound monomer is a crucial step to ensure its purity and identity before its use in oligonucleotide synthesis. A suite of analytical techniques is employed to verify the structural integrity and quality of the phosphoramidite.

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a primary method for assessing the purity of the phosphoramidite and identifying any impurities. thermofisher.comlcms.cz This technique separates the target compound from any byproducts or degradants, with the mass spectrometer providing precise mass-to-charge ratio data for confident identification. thermofisher.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, is indispensable for the structural elucidation of the phosphoramidite. magritek.com ¹H NMR provides information on the proton environment within the molecule, while ³¹P NMR is highly specific for the phosphorus center, which is a key reactive site. magritek.com The ³¹P NMR spectrum is particularly useful for identifying the presence of the desired phosphoramidite and any phosphorus-containing impurities. magritek.com

The characterization process also involves the identification of potential impurities that can arise during synthesis or storage. These can include molecules where the dimethoxytrityl (DMT) protecting group has been lost or where the phosphoramidite moiety has been oxidized. thermofisher.comlcms.cz Regulatory guidance often necessitates the detection and characterization of impurities at levels as low as 0.1%. thermofisher.com

Below is a table summarizing the key analytical methods used in the characterization of this compound:

Analytical TechniquePurposeKey Findings
LC-MS Purity assessment and impurity identification. thermofisher.comlcms.czSeparation of the main compound from impurities, providing mass data for structural confirmation. thermofisher.com
¹H NMR Structural elucidation of the entire molecule. magritek.comConfirms the presence of characteristic proton signals for the DMT group, the sugar moiety, and the cytidine base.
³¹P NMR Analysis of the phosphoramidite moiety. magritek.comIdentifies the diastereomers of the phosphoramidite and detects any oxidized phosphorus impurities. magritek.com

Advanced Synthetic Strategies for Related 2'-Fluoro Analogues

Exploration of Alternative Protecting Group Schemes

The choice of protecting groups for the various functional moieties of the nucleoside is critical for a successful synthesis. libretexts.orgorganic-chemistry.org The dimethoxytrityl (DMT) group is a widely used acid-labile protecting group for the 5'-hydroxyl function, facilitating purification due to its lipophilicity. libretexts.orggoogle.com For the exocyclic amine of cytosine, acyl groups like benzoyl (Bz) or acetyl (Ac) are commonly employed and are typically removed under basic conditions. libretexts.org

Research into alternative protecting groups aims to develop orthogonal protection schemes. organic-chemistry.org An orthogonal system allows for the selective removal of one protecting group in the presence of others, which is highly advantageous in multi-step syntheses. organic-chemistry.org For instance, the use of base-labile 5'-O-protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group enables the use of acid-labile 2'-O-protecting groups, expanding the synthetic possibilities. umich.edu Silyl-based protecting groups, such as tert-butyldimethylsilyl (TBDMS) and tri-iso-propylsilyloxymethyl (TOM), which are removable by fluoride (B91410) ions, offer another layer of orthogonality. libretexts.orgumich.edu

The following table outlines common protecting groups used in nucleoside synthesis:

Functional GroupProtecting GroupRemoval Conditions
5'-HydroxylDimethoxytrityl (DMT)Weak acid. libretexts.org
5'-Hydroxyl9-fluorenylmethoxycarbonyl (Fmoc)Base. umich.edu
2'-Hydroxyltert-butyldimethylsilyl (TBDMS)Fluoride ions, acid. libretexts.org
2'-Hydroxyl[(triisopropylsilyl)oxy]methyl (TOM)Fluoride ions. umich.edu
Exocyclic Amine (Cytosine)Benzoyl (Bz)Base (e.g., ammonia (B1221849), methylamine). libretexts.org
Exocyclic Amine (Cytosine)Acetyl (Ac)Acid or base. libretexts.org

Chemoenzymatic Synthesis Routes for Fluorinated Nucleotides

Chemoenzymatic synthesis has emerged as a powerful strategy that combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. thieme-connect.comnih.gov This approach is particularly valuable for the synthesis of fluorinated nucleosides. Enzymes, such as nucleoside phosphorylases (NPs), can catalyze the glycosylation step, which involves the formation of the bond between the sugar and the nucleobase, with high stereoselectivity. thieme-connect.comresearchgate.net

One chemoenzymatic approach involves the use of a donor substrate for the sugar moiety and a modified nucleobase. For example, E. coli purine (B94841) nucleoside phosphorylase (PNP) can catalyze the transfer of a 3-deoxy-D-ribofuranose from a donor like 3'-deoxyinosine (B124312) to a fluorinated base. thieme-connect.comresearchgate.net This method can overcome challenges such as the poor solubility of some fluorinated nucleobases. thieme-connect.com

Another strategy involves the enzymatic phosphorylation of a pre-synthesized fluorinated nucleoside to yield the corresponding nucleotide. This highlights the potential of enzymes to perform specific transformations that might be challenging to achieve through purely chemical means. The development of robust enzymes and the optimization of reaction conditions are key to the successful implementation of these chemoenzymatic routes.

Integration of Dmt 2 F Cytidine into Nucleic Acid Synthesis

Automated Solid-Phase Oligonucleotide Synthesis Protocols

Automated solid-phase synthesis is the standard method for producing custom oligonucleotides. This process involves the sequential addition of phosphoramidite (B1245037) monomers to a growing chain attached to a solid support. The synthesis proceeds in a 3' to 5' direction through a cycle of four chemical reactions: detritylation, coupling, capping, and oxidation. sigmaaldrich.com The incorporation of 2'-fluoro modified nucleosides like DMT-2'-F-Cytidine phosphoramidite follows this same fundamental cycle, albeit with some necessary adjustments to optimize the process.

Studies have shown that the choice of activator significantly impacts the coupling kinetics. While 1H-tetrazole has been a traditional activator, alternatives like 4,5-dicyanoimidazole (B129182) (DCI) have been shown to accelerate the coupling reaction, in some cases doubling the speed compared to 1H-tetrazole. nih.gov This increased efficiency is attributed to DCI's nucleophilic properties. nih.gov The rate of the coupling reaction is also dependent on the substituents on the phosphorus atom of the phosphoramidite. nih.gov

For 2'-fluoro modified phosphoramidites, including this compound, an extended coupling time is often recommended to ensure high coupling efficiency. sigmaaldrich.comglenresearch.com For instance, a coupling time of 3 minutes is suggested for 2'-fluoro phosphoramidites, compared to the 90 seconds typically used for standard DNA monomers. sigmaaldrich.com This adjustment helps to drive the reaction to completion, maximizing the yield of the full-length oligonucleotide.

Recommended Coupling Times for Phosphoramidites
Phosphoramidite TypeRecommended Coupling TimeReference
Standard DNA Monomers90 seconds sigmaaldrich.com
2'-Fluoro Phosphoramidites3 minutes sigmaaldrich.comglenresearch.com

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, biologically active molecule. biosearchtech.com This process, known as deprotection, involves several steps: cleavage from the support, removal of phosphate (B84403) protecting groups (typically cyanoethyl groups), and removal of base protecting groups. glenresearch.com

The deprotection of oligonucleotides containing 2'-fluoro modifications like 2'-F-Cytidine is generally similar to that of standard DNA oligonucleotides. glenresearch.com However, the specific conditions must be carefully chosen to avoid degradation of the modified nucleotides. glenresearch.com Standard deprotection often involves treatment with concentrated ammonium (B1175870) hydroxide. biosearchtech.com For 2'-fluoro-modified oligonucleotides, a common recommendation is an extended treatment with concentrated ammonia (B1221849) solution at an elevated temperature (e.g., 8 hours at 55 °C). sigmaaldrich.com

Deprotection Conditions for 2'-F-Modified Oligonucleotides
ReagentConditionsReference
Concentrated Ammonium Hydroxide17 hours at 55°C glenresearch.com
Ammonium Hydroxide/Methylamine (AMA)2 hours at Room Temperature glenresearch.com
Ammonium Hydroxide/Methylamine (AMA)10 minutes at 65°C sigmaaldrich.com

The incorporation of 2'-F-Cytidine necessitates adjustments to the standard automated synthesis cycle to maintain high yield and purity. The primary optimization is the extension of the coupling time, as discussed previously, to ensure that the coupling reaction goes to completion. This is crucial because incomplete coupling at any step leads to the formation of truncated sequences, which can be difficult to separate from the full-length product.

Beyond the coupling step, the other phases of the synthesis cycle—detritylation, capping, and oxidation—are generally not significantly altered for the incorporation of 2'-fluoro-modified nucleosides. The detritylation step, which removes the 5'-DMT protecting group, and the oxidation step, which stabilizes the newly formed phosphite (B83602) triester linkage, proceed efficiently for 2'-fluoro-containing oligonucleotides under standard conditions. sigmaaldrich.com The capping step, which acetylates any unreacted 5'-hydroxyl groups to prevent their participation in subsequent cycles, is also performed as usual. sigmaaldrich.com The key to successful synthesis of 2'-F-modified oligonucleotides lies in recognizing the slightly slower reaction kinetics of the modified phosphoramidite and adjusting the coupling time accordingly.

Enzymatic Incorporation of 2'-F-Cytidine Triphosphate Analogues

Enzymatic methods provide an alternative to chemical synthesis for producing modified nucleic acids. These methods utilize polymerases to incorporate modified nucleotide triphosphates into a growing nucleic acid chain, guided by a template.

RNA polymerases are enzymes that synthesize RNA from a DNA template. Their ability to accept modified nucleotides as substrates is crucial for the enzymatic synthesis of modified RNA. The specificity of a polymerase for its natural substrates is determined by the precise geometry of its active site. google.com

Several studies have investigated the ability of various RNA polymerases to recognize and incorporate 2'-fluoro-modified nucleotide triphosphates. For instance, T7 RNA polymerase and its mutants have been explored for their capacity to synthesize 2'-F-RNA. nih.gov The Y639F mutant of T7 RNA polymerase, in particular, shows reduced discrimination against 2'-fluoro-dNTPs. nih.gov Similarly, the RNA polymerase from the marine cyanophage Syn5 has demonstrated an intrinsic ability to incorporate 2'-fluoro-dNMPs, and a Y564F mutation in this polymerase further enhances this capability. nih.gov The efficiency of incorporation can be influenced by the specific 2'-fluoro-nucleotide and the sequence context of the template DNA. nih.gov

RNA Polymerase Mutants and Their Efficiency with 2'-F-dNTPs
PolymeraseMutationEffect on 2'-F-dNTP IncorporationReference
T7 RNA PolymeraseY639FReduced discrimination against 2'-fluoro-dNTPs nih.gov
Syn5 RNA PolymeraseY564FDecreased discrimination against 2'-fluoro-dNTPs nih.gov

The efficiency of enzymatic synthesis of 2'-F-modified RNA depends on how well the polymerase can utilize the modified triphosphate as a substrate. Studies with Syn5 RNA polymerase have shown that it can incorporate 2'-F-dCMP with much higher efficiency than the other three 2'-fluoro analogs. nih.gov The presence of both magnesium and manganese ions can further enhance the incorporation efficiency. nih.gov

With the Syn5 Y564F mutant, the amount of transcript produced in the presence of 2'-F-dCTP and 2'-F-dUTP can be as high as 30% of that produced with the natural CTP and UTP. nih.gov This indicates a significant, though not complete, acceptance of the modified substrates. The fidelity of incorporation, meaning the correct pairing of the incoming modified nucleotide with the template base, is also a critical factor. While not extensively detailed for 2'-F-Cytidine specifically in the provided context, the successful synthesis of functional 2'-F-RNA aptamers and siRNAs suggests that the fidelity is sufficient for many applications. nih.gov The development of polymerases with improved efficiency and fidelity for incorporating modified nucleotides remains an active area of research. springernature.com

Liquid-Phase Synthesis Methodologies Incorporating 2'-F-Cytidine

Solution-Phase Coupling Strategies for Oligonucleotides

The core of liquid-phase oligonucleotide synthesis lies in the stepwise coupling of phosphoramidite monomers in solution. nih.govrsc.org For the incorporation of this compound, the fundamental principles of phosphoramidite chemistry are applied, similar to standard DNA and RNA synthesis. twistbioscience.commerckmillipore.com This process typically involves a four-step cycle: deblocking, coupling, capping, and oxidation. merckmillipore.com

Deblocking: The cycle begins with the removal of the 5'-O-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the growing oligonucleotide chain. This is typically achieved using a mild acid, such as 3% trichloroacetic acid in an organic solvent like dichloromethane. nih.gov

Capping: To prevent the formation of failure sequences (oligonucleotides missing a base), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically done using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole. merckmillipore.com

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester. Common oxidizing agents include iodine in the presence of water and a weak base like pyridine, or non-aqueous oxidants like tert-butyl hydroperoxide. nih.govnih.gov

After oxidation, the cycle is repeated with the next phosphoramidite monomer until the desired oligonucleotide sequence is assembled. A significant challenge in LPOS is the purification of the intermediate products after each coupling step. researchgate.net Unlike solid-phase synthesis where excess reagents are simply washed away, in solution-phase synthesis, the product must be isolated from the reaction mixture. thermofisher.com Techniques such as extraction and precipitation are often employed for this purpose. researchgate.net

Step Reagents/Conditions Purpose
Deblocking 3% Trichloroacetic Acid in DichloromethaneRemoval of the 5'-DMT protecting group.
Coupling This compound, TetrazoleFormation of the phosphite triester linkage.
Capping Acetic Anhydride, N-MethylimidazoleAcetylation of unreacted 5'-hydroxyl groups.
Oxidation Iodine/Water/Pyridine or tert-Butyl HydroperoxideConversion of the phosphite triester to a stable phosphate triester.

Purification Techniques for Solution-Phase Modified Oligonucleotides

The purification of oligonucleotides synthesized in the liquid phase, especially those containing modifications like 2'-F-Cytidine, is a critical step to ensure the final product is of high purity for its intended application. Unlike solid-phase synthesis where the desired product is attached to a solid support and impurities can be washed away, solution-phase synthesis requires more elaborate purification strategies to separate the full-length product from shorter failure sequences, unreacted monomers, and other synthesis reagents. thermofisher.com

Commonly employed purification techniques for oligonucleotides synthesized in solution include:

Precipitation: Ethanol precipitation is a widely used method for desalting and concentrating oligonucleotides. thermofisher.com By adding a salt and ethanol, the oligonucleotide can be precipitated out of the solution. This method is effective for removing small molecule impurities but may not efficiently separate the full-length product from shorter failure sequences.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purifying oligonucleotides with high resolution. iu.eduresearchgate.net Different HPLC methods can be employed:

Reverse-Phase HPLC (RP-HPLC): This method separates oligonucleotides based on their hydrophobicity. The presence of the lipophilic DMT group on the full-length product ("DMT-on") allows for its strong retention on the column, while "DMT-off" failure sequences elute earlier. The DMT group is then cleaved from the purified full-length oligonucleotide. rsc.org

Ion-Exchange HPLC (IE-HPLC): This technique separates oligonucleotides based on their net negative charge, which is proportional to their length. This allows for the separation of the full-length product from shorter failure sequences. rsc.org

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to remove small molecule impurities and, to some extent, separate oligonucleotides of different lengths. thermofisher.com

Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, after the coupling reaction, an extraction step can help separate the oligonucleotide from excess phosphoramidite and activator. researchgate.net

The choice of purification method depends on several factors, including the length of the oligonucleotide, the scale of the synthesis, and the required purity level. thermofisher.com For therapeutic applications, a combination of purification techniques is often necessary to achieve the desired high purity. acs.org

Purification Technique Principle of Separation Primary Application
Ethanol Precipitation Differential solubilityDesalting and concentration. thermofisher.com
Reverse-Phase HPLC (RP-HPLC) HydrophobicitySeparation of "DMT-on" full-length product from "DMT-off" failure sequences. rsc.org
Ion-Exchange HPLC (IE-HPLC) Net negative charge (length)Separation based on oligonucleotide length. rsc.org
Size-Exclusion Chromatography (SEC) Molecular sizeRemoval of small molecule impurities. thermofisher.com
Liquid-Liquid Extraction Differential partitioningRemoval of excess reagents and byproducts. researchgate.net

Impact of 2 Fluoro Cytidine on Oligonucleotide Structure and Conformation

Conformational Preferences of 2'-F-Cytidine Residues within Nucleic Acids

The furanose ring of a nucleotide is not planar and exists in a dynamic equilibrium between several puckered conformations, most commonly the C2'-endo and C3'-endo states. umass.edu In DNA, the sugar typically prefers the C2'-endo conformation, leading to the characteristic B-form double helix. glenresearch.com Conversely, the 2'-hydroxyl group in RNA promotes a C3'-endo pucker, which is a hallmark of the A-form helix. glenresearch.com

The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom strongly biases the sugar pucker equilibrium towards the C3'-endo conformation. nih.govgenelink.com This is often referred to as "conformational preorganization" for binding to RNA targets, as it mimics the preferred sugar pucker of RNA. nih.gov The preference for the C3'-endo pucker in 2'-fluoro-modified nucleosides is attributed to the gauche effect between the fluorine atom and the ring oxygen (O4'). nih.gov

Nucleoside AnalogPreferred Sugar PuckerPercentage
dUC2'-endo61% nih.gov
U2'F(ribo)C3'-endo69% nih.gov
U2'F(ara)C2'-endo57% nih.gov

Table 1: Sugar Pucker Preferences of Uracil Analogs

The orientation of the nucleobase relative to the sugar is defined by the glycosidic bond torsion angle (χ), resulting in either a syn or anti conformation. colostate.edu For pyrimidine (B1678525) nucleosides like cytidine (B196190), the anti conformation is generally favored due to steric hindrance between the C2 carbonyl group of the base and the sugar ring. colostate.eduproteopedia.org

The introduction of a 2'-fluoro substituent does not fundamentally alter this preference. Pyrimidine 2'-deoxynucleosides, including 2'-fluoro-modified ones, are typically locked in the anti conformation. colostate.edu While purine (B94841) nucleosides can adopt both syn and anti conformations, the anti form is more common in standard B-DNA and A-DNA helices. nih.govnih.gov The syn conformation is notably observed in Z-DNA for purine residues. proteopedia.orgnih.gov

Circular dichroism (CD) spectroscopy confirms that duplexes containing 2'-fluoro-modified oligonucleotides exhibit characteristic A-form spectra. nih.goviu.edu For instance, a DNA-FDNA hybrid assumes an A-form double helix with approximately 11.8 nucleotide pairs per helical turn. opastpublishers.com This contrasts with the B-form helix typically adopted by DNA, which has about 10.5 base pairs per turn.

Influence of 2'-F-Cytidine on Duplex Stability and Melting Temperature (Tm)

The incorporation of 2'-F-cytidine into oligonucleotides significantly enhances the thermal stability of duplexes.

The increased stability of duplexes containing 2'-fluoro modifications is primarily driven by a favorable enthalpic contribution (ΔH°), rather than an entropic one (ΔS°). nih.govoup.com This was a surprising finding, as the "preorganization" of the sugar into the C3'-endo conformation was expected to provide an entropic advantage. oup.com Instead, the stabilization is largely due to enhanced stacking and hydrogen bonding interactions. nih.gov

The melting temperature (Tm) of a duplex containing a 2'-fluoro modification increases by approximately 1.8°C per modified nucleotide. nih.govgenelink.com This enhanced stability is consistent across different sequences. iu.edu

ModificationDuplex TypeΔTm per modification (°C)Primary Thermodynamic Driver
2'-FluoroRNA/RNA~1.8 nih.govgenelink.comFavorable Enthalpy (ΔH°) nih.govoup.com
5-Methyl-dCDNA/DNA~1.3-
C-5 propynyl-CDNA/RNA~2.8-
2-Amino-dADNA/RNA~3.0-

Table 2: Impact of Various Modifications on Duplex Stability

The replacement of the 2'-hydroxyl group with a fluorine atom significantly alters the hydration of the minor groove. nih.gov The 2'-OH group is a good hydrogen bond donor and acceptor, and it is extensively hydrated, often forming water-mediated bridges across the minor groove. nih.govnih.gov In contrast, the 2'-fluoro group is a poor hydrogen bond acceptor, leading to a less hydrated minor groove. nih.govoup.com

This reduced hydration, however, does not destabilize the duplex. In fact, the enhanced stability from stronger Watson-Crick hydrogen bonding and improved base stacking outweighs the loss of the minor groove hydration network. nih.gov The electronegativity of the fluorine atom is thought to be propagated through the nucleobase, strengthening the hydrogen bonds of the base pair itself. nih.gov

Stacking Interactions and Their Role in Stability

Table 1: Thermal Melting Temperatures (Tm) of L-DNA Duplexes

Entry Modification Tm (°C) Change in Tm (°C)
a Unmodified L-DNA 63.9 -
b One 2'-F-L-dC residue 64.4 +0.5
c Two 2'-F-L-dC residues 64.6 +0.7

Data derived from a study on L-oligonucleotides, demonstrating the stabilizing effect of 2'-fluoro modification. iu.edu

Effects on Triplex and Quadruplex Nucleic Acid Architectures

The influence of 2'-fluoro cytidine extends beyond canonical double-helical structures to more complex, non-canonical nucleic acid architectures like triplexes and quadruplexes.

Stabilization of Non-Canonical Nucleic Acid Structures

The 2'-fluoro modification has been shown to be a powerful tool for stabilizing non-canonical DNA structures such as i-motifs and G-quadruplexes. nih.govnih.gov I-motifs, which are four-stranded structures formed in cytosine-rich sequences, are typically stable only under acidic conditions. However, the incorporation of 2'-fluoroarabinose, a related modification, significantly stabilizes i-motif formation over a broader pH range, including neutral pH. nih.gov This stabilization allows for the study of these structures under more physiologically relevant conditions. Similarly, 2'-fluoro modifications can trap G-quadruplex structures in human telomeric sequences, slowing the kinetics of their interconversion with duplex DNA. nih.govbiofisica.info This trapping effect suggests that these modified oligonucleotides can be used to study the transient existence of such higher-order structures. nih.govbiofisica.infonih.gov

Intermolecular Interactions in Higher-Order Structures

The stabilizing effect of the 2'-fluoro group in higher-order structures stems from specific intermolecular interactions. The potent electronegativity of the fluorine atom alters the charge distribution within the sugar-phosphate backbone. nih.gov This redistribution leads to a series of favorable sequential and inter-strand electrostatic interactions that are not present in unmodified oligonucleotides. nih.gov In some crystal structures, water molecules have been observed in the minor groove near the 2'-fluoro modification, forming a hydrogen-bonding network that can bridge the 2'-fluoro-L-deoxycytidine and an upstream nucleotide, further stabilizing the duplex. iu.edu While direct interactions are complex, the conformational rigidity and altered electrostatics introduced by the fluorine atom are key drivers of stability in these intricate architectures. nih.govnih.gov

Structural Insights from X-ray Crystallography and NMR Spectroscopy

Advanced analytical techniques provide high-resolution information on the precise structural consequences of incorporating 2'-F-Cytidine into nucleic acids.

Probing Local Structural Perturbations by 19F NMR

19F NMR spectroscopy is a particularly powerful and precise tool for studying oligonucleotides containing 2'-F-Cytidine. oup.com Because fluorine is not naturally present in biological macromolecules, 19F NMR spectra are free from background signals, making them simple to analyze. oup.com The 19F nucleus possesses several advantageous properties for NMR, including a high gyromagnetic ratio and 100% natural abundance. oup.comacs.org

Crucially, the 19F chemical shift is extremely sensitive to the local chemical and structural environment. oup.comacs.orgmdpi.com This sensitivity allows the fluorine atom to act as a localized probe, reporting on subtle conformational changes in the nucleic acid structure. acs.org For example, 19F NMR has been used to monitor the conformational transition between B-DNA and Z-DNA. acs.org Even minor perturbations, such as those induced by ion binding or interactions with small molecules, can be detected as changes in the 19F chemical shift, providing detailed insights into the dynamics and interactions of the oligonucleotide. oup.commdpi.comnih.gov

Table 2: Key Properties of 19F for NMR Spectroscopy

Property Value/Description Significance
Natural Abundance 100% High signal intensity without isotopic enrichment. oup.com
Nuclear Spin (I) 1/2 Leads to sharp resonance lines and simpler spectra. oup.com
Sensitivity ~83% of 1H Allows for detection with relatively small sample amounts. oup.com
Chemical Shift Range Large Highly sensitive to the local electronic environment, making it an excellent structural probe. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid 2'F-ANA, FANA
2'-Fluoro-L-deoxycytidine 2'-F-L-dC
5-fluorocytosine fl5Cyt
Cytidine Cyd
Deoxycytidine dCyd
DMT-2'-F-Cytidine Phosphoramidite (B1245037) -
2'-fluoroarabinose -
2'-deoxy-2'-fluoroarabinose -
Arabinonucleic acids ANA

Biochemical and Biophysical Implications of 2 Fluoro Cytidine Modification

Interaction with Nucleic Acid-Binding Proteins and Enzymes

The substitution of the 2'-hydroxyl group with a fluorine atom significantly alters the interaction of RNA with various proteins and enzymes. This is primarily due to the high electronegativity of fluorine, which influences the sugar pucker conformation and the local charge distribution of the nucleic acid backbone.

Ribonuclease Resistance of 2'-F-Modified RNA

A primary advantage of incorporating 2'-fluoro modifications into RNA is the enhanced resistance to degradation by ribonucleases (RNases). glenresearch.comnih.gov RNases, such as RNase A, recognize the 2'-hydroxyl group of pyrimidines to catalyze the cleavage of the phosphodiester backbone. researchgate.netroboklon.com The absence of this hydroxyl group in 2'-fluoro-modified RNA prevents this recognition and subsequent cleavage, leading to a significantly longer half-life of the RNA molecule in biological fluids and cellular environments. nih.govresearchgate.netroboklon.com

Studies have demonstrated that oligonucleotides containing 2'-fluoro modifications exhibit increased stability against nuclease degradation. glenresearch.comidtdna.com For instance, 2'-fluoro modified DNA has been shown to be resistant to degradation by enzymes like RNase T1. oup.com This resistance is a crucial attribute for the development of RNA-based therapeutics and diagnostics, where stability is paramount for efficacy. While 2'-fluoro modification alone provides some nuclease resistance, combining it with a phosphorothioate (B77711) (PS) backbone modification further enhances this stability. genelink.com

Recognition by DNA/RNA Polymerases and Ligases

The ability of polymerases and ligases to recognize and utilize 2'-fluoro-modified nucleotides is critical for the synthesis and manipulation of modified nucleic acids. While natural polymerases often have difficulty incorporating modified nucleotides, engineered polymerases have been developed to efficiently incorporate 2'-fluoro-modified nucleoside triphosphates. For example, a mutant T7 RNA polymerase (Y639F) can effectively incorporate 2'-fluoro pyrimidine (B1678525) nucleotides into RNA transcripts. nih.gov

However, the incorporation of 2'-fluoro-modified cytidine (B196190) can also act as a chain terminator in some contexts. For instance, (E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC), once incorporated into a DNA strand, becomes a poor substrate for further elongation by DNA polymerases, effectively halting DNA synthesis. nih.gov Furthermore, the incorporated FMdC is resistant to removal by the 3' to 5' exonuclease activity of certain DNA polymerases. nih.gov

The interaction with ligases is also influenced by the 2'-fluoro modification. The specific requirements for ligation can be affected by the altered sugar conformation and the absence of the 2'-hydroxyl group, which can be a key recognition element for some ligases.

Modulation of Protein-Nucleic Acid Binding Affinity and Specificity

The 2'-fluoro modification can significantly impact the binding affinity and specificity of nucleic acids for their target proteins. nih.gov The modification locks the sugar pucker into a C3'-endo conformation, which is characteristic of an A-form helix. genelink.comtrilinkbiotech.com This pre-organization of the nucleic acid structure can lead to a more favorable binding enthalpy. oup.com

Aptamers, which are short, single-stranded nucleic acids that bind to specific targets, often benefit from 2'-fluoro modifications. These modifications can enhance binding affinity to target proteins, in some cases leading to picomolar binding affinities. nih.govrsc.org The increased affinity is attributed to the formation of more stable secondary structures and enhanced non-covalent interactions with the protein target. nih.govnih.gov For example, 2'-fluoro-modified aptamers have shown high affinity for targets like human neutrophil elastase and HIV-1 reverse transcriptase. acs.orgnih.gov

Interestingly, the 2'-fluoro modification can also alter the nature of the protein-nucleic acid interaction. For instance, the binding of 2'-fluoro-pyrimidine modified RNA to HIV-1 reverse transcriptase exhibits a stronger ionic character compared to its unmodified counterpart. nih.gov Furthermore, in some cases, 2'-fluoro modifications have been shown to overcome non-specific electrostatic interactions, leading to more specific binding. acs.org However, it is also important to note that transfection of 2'-F-modified phosphorothioate oligonucleotides can lead to the degradation of certain nuclear proteins like P54nrb and PSF. nih.gov

Influence on RNA Folding and Conformational Dynamics

Impact on Tertiary Structure Formation of RNA

The strong preference of 2'-fluoro-modified nucleotides for the C3'-endo sugar pucker conformation promotes the formation of A-form helices, which are the fundamental building blocks of many RNA tertiary structures. genelink.comsyngenis.com This conformational rigidity can stabilize local secondary structures, such as helices and loops, which in turn facilitates the folding of the RNA into its complex and functional three-dimensional shape.

Ribozyme Catalytic Activity and Efficiency

The catalytic activity of ribozymes, or RNA enzymes, is intimately linked to their structure. The incorporation of 2'-fluoro modifications can have varied effects on ribozyme function. In some instances, the increased structural stability conferred by the modification can be beneficial. However, in other cases, the rigidity imposed by the 2'-fluoro group can hinder the conformational changes necessary for catalysis, leading to a decrease in catalytic efficiency. nih.gov

Aptamer Conformation and Target Recognition

The introduction of 2'-fluoro (2'-F) modifications into nucleic acid aptamers has profound effects on their three-dimensional structure and, consequently, their ability to recognize and bind targets with high affinity and specificity. The high electronegativity of the fluorine atom forces the ribose sugar into a C3'-endo conformation, which is characteristic of an A-form RNA-like helix. genelink.comnih.gov This pre-organization of the sugar-phosphate backbone can stabilize specific aptamer conformations that are optimal for target binding. acs.org

Research has shown that this conformational preference leads to more thermodynamically stable duplexes. The inclusion of 2'-F residues in an oligonucleotide can increase the melting temperature (T_m) of its duplex with an RNA target by approximately 1.8°C to 2.0°C per modification. genelink.comglenresearch.com This enhanced stability is attributed to favorable enthalpic contributions from stronger Watson-Crick hydrogen bonding and improved base-stacking interactions. nih.gov

Beyond simple stability, the 2'-F modification can significantly refine target recognition. Studies have demonstrated that aptamers containing 2'-F purines can overcome non-specific electrostatic interactions, leading to a more selective binding profile. acs.orgnih.govresearchgate.net For instance, in the selection of aptamers against human neutrophil elastase (HNE), the 2'-F substituents were found to be crucial for facilitating specific interactions. acs.orgnih.gov This suggests that the modification does more than just enhance stability; it actively contributes to the specificity of the aptamer-target complex. researchgate.net Furthermore, reselection strategies using libraries modified with 2'-F pyrimidines have successfully identified aptamers that not only tolerate the modification but also exhibit potent inhibition of targets like HIV-1 reverse transcriptase. nih.gov This indicates that the structural constraints imposed by the 2'-F group can be productively exploited to generate highly active aptamers. nih.gov

Table 1: Effect of 2'-Modifications on Duplex Thermal Stability (T_m) with RNA Target
Modification per ResidueApproximate T_m Increase (°C)Reference
2'-Fluoro-RNA (2'-F-RNA)+1.8 to 2.0 genelink.comglenresearch.com
2'-O-Methyl-RNA (2'-OMe-RNA)+1.3 to 1.5 genelink.comglenresearch.com
Unmodified RNA+1.0 to 1.1 genelink.comglenresearch.com

Biophysical Aspects of Cellular Interaction for Modified Oligonucleotides

The therapeutic efficacy of modified oligonucleotides is contingent upon their ability to enter target cells and reach the appropriate subcellular compartment. Oligonucleotides modified with 2'-fluoro nucleotides, like their phosphorothioate (PS) counterparts, are known to enter cells without transfection reagents through a process of endocytosis. nih.govoup.com This uptake is mediated by interactions with a variety of cell surface proteins that act as receptors. oup.compnas.org

Once an oligonucleotide binds to the cell surface, it is internalized into endosomes. nih.gov The subsequent trafficking of the oligonucleotide is a critical step; it can be trafficked to lysosomes for degradation (non-productive uptake) or it can escape the endosome to reach the cytosol or nucleus where it can engage its target (productive uptake). nih.gov Studies have shown that interactions with specific receptors, such as the Epidermal Growth Factor Receptor (EGFR), can facilitate productive intracellular release. oup.com

The chemical nature of the oligonucleotide, including its 2'-modifications, significantly influences these interactions. Research has shown that oligonucleotides with more hydrophobic 2' modifications tend to bind to a greater number of proteins. nih.gov The 2'-fluoro modification, in combination with a phosphorothioate backbone, can lead to preferential association with certain intracellular proteins, such as those from the Drosophila behavior/human splicing (DBHS) family (e.g., P54nrb, PSF). nih.govnih.gov This interaction can, in some cases, lead to the proteasome-mediated degradation of the associated proteins, highlighting a specific mechanistic consequence of the oligonucleotide's intracellular localization. nih.govnih.gov

Furthermore, the enhanced stability of 2'-fluoro modified oligonucleotides contributes to their prolonged intracellular presence. A study comparing a 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) modified oligonucleotide with a standard phosphorothioate DNA oligonucleotide found that while initial intracellular concentrations were similar, the 2'F-ANA construct was significantly more persistent. oup.com After 96 hours, approximately 70% of the initial 2'F-ANA oligonucleotide concentration was still detectable within the cells, whereas the PS-DNA was undetectable, suggesting greater stability or reduced elimination of the fluoro-modified molecule. oup.com

Table 2: Intracellular Concentration of Modified Oligonucleotides Over Time Post-Nucleofection
Time PointIntracellular Concentration of PS-DNA (ng)Intracellular Concentration of PS-2'F-ANA Chimera (ng)Reference
5 minutes~150-170~150-170 oup.com
24 hoursSignificantly DecreasedHigher than PS-DNA oup.com
72 hoursFurther DecreasedConsiderably Higher than PS-DNA oup.com
96 hoursUndetectable~70% of initial concentration oup.com

A critical attribute for any oligonucleotide intended for biological application is its resistance to degradation by nucleases present in serum and within cells. The 2'-fluoro modification significantly enhances this stability. genelink.comcreative-biolabs.comglenresearch.com Oligonucleotides containing 2'-F residues are substantially more resistant to enzymatic degradation than their unmodified DNA or RNA counterparts. glenresearch.comresearchgate.net For example, siRNA synthesized with 2'-F modified pyrimidines demonstrates greatly increased stability in human plasma compared to unmodified siRNA. genelink.comgenelink.com

Analytical and Spectroscopic Characterization of 2 Fluoro Cytidine Modified Oligonucleotides

Mass Spectrometry for Characterization and Purity Assessment

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a "soft" ionization technique that is particularly well-suited for the analysis of large and thermally labile biomolecules like oligonucleotides. nih.gov By generating multiply charged ions in the gas phase, ESI-MS allows for the analysis of high-molecular-weight compounds using mass analyzers with limited mass-to-charge (m/z) ranges. nih.govumich.edu This method is highly accurate and is the preferred technique for gas-phase sequencing (tandem MS) and for characterizing noncovalent interactions. umich.edu

For oligonucleotides modified with 2'-fluoro cytidine (B196190), ESI-MS provides a robust method for verifying the expected molecular weight, thus confirming the successful incorporation of the fluorinated nucleotide. The high resolution of ESI-MS can also help in identifying and quantifying impurities, such as failure sequences (shorter oligonucleotides resulting from incomplete synthesis steps) or products with incomplete removal of protecting groups. idtdna.com The analysis of oligonucleotides smaller than 10,000 Da has become a routine application of ESI-MS. umich.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful technique for oligonucleotide analysis, known for its speed, sensitivity, and simplicity. umich.edufrontiersin.org In MALDI-TOF, the oligonucleotide sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions. umich.edu This simplifies the resulting mass spectrum and facilitates the analysis of mixtures. umich.edu

The introduction of a 2'-fluoro modification has been shown to stabilize the N-glycosidic linkage, which is prone to cleavage during MALDI analysis of unmodified DNA. nih.govnih.govoup.com This stabilization significantly reduces base loss and backbone fragmentation, leading to cleaner spectra and more reliable molecular weight determination. nih.govnih.govoup.com MALDI-TOF MS is highly effective for the routine analysis of synthetic oligonucleotides, especially for sequences under 50 bases, and can be used to confirm the sequence and identify potential issues from the synthesis process. nih.govsigmaaldrich.com

Table 1: Comparison of ESI-MS and MALDI-TOF for Oligonucleotide Analysis

FeatureESI-MSMALDI-TOF
IonizationGenerates multiply charged ionsTypically generates singly charged ions
ResolutionHigh resolution and mass accuracyResolution decreases for larger molecules (>50 bases)
FragmentationMilder ionization, less fragmentationCan cause fragmentation, but 2'-fluoro modification provides stability
ApplicationsAccurate mass determination, sequencing (MS/MS), analysis of noncovalent complexesHigh-throughput screening, purity assessment, analysis of synthetic products

Fragmentation Analysis for Sequence Verification

Tandem mass spectrometry (MS/MS) is a powerful extension of mass spectrometry that allows for the detailed structural elucidation of oligonucleotides, including sequence verification. In a typical MS/MS experiment, a specific parent ion (the full-length oligonucleotide) is selected, subjected to fragmentation, and the resulting fragment ions are analyzed.

The fragmentation patterns of oligonucleotides are well-characterized and can be used to read the sequence of the molecule. epfl.ch For oligonucleotides containing 2'-fluoro cytidine, the increased stability of the N-glycosidic bond can influence the fragmentation pathways. nih.govscite.ai While this stability is advantageous for obtaining a clear molecular ion peak, controlled fragmentation is necessary for sequencing. scite.ai By optimizing the collision energy, it is possible to induce fragmentation of the phosphodiester backbone, generating a series of ions that differ by the mass of a single nucleotide, thereby allowing for the confirmation of the oligonucleotide sequence. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of oligonucleotides in solution, providing insights that are highly relevant to their biological function. nih.gov The incorporation of a 2'-fluoro group provides a unique spectroscopic probe that can be exploited in various NMR experiments. d-nb.infoiu.edu

1H, 13C, 19F, and 31P NMR for Atom-Specific Elucidation

Multinuclear NMR experiments provide a wealth of information about the local environment of specific atoms within the oligonucleotide.

¹³C NMR: Carbon-13 NMR, often performed in conjunction with ¹H NMR in heteronuclear correlation experiments (like HSQC and HMBC), helps to resolve ambiguities in the proton spectrum and provides additional structural constraints. sdu.dk

¹⁹F NMR: The fluorine-19 nucleus is an excellent NMR probe due to its 100% natural abundance, high sensitivity, and a large chemical shift range that is highly sensitive to the local electronic environment. wikipedia.org The chemical shift of the 2'-fluorine in a 2'-fluoro cytidine modified oligonucleotide is a sensitive reporter of conformational changes. d-nb.inforesearchgate.netresearchgate.net For example, changes in the ¹⁹F chemical shift can indicate alterations in sugar pucker or the formation of different secondary structures like duplexes or hairpins. d-nb.info

³¹P NMR: Phosphorus-31 NMR specifically probes the phosphodiester backbone of the oligonucleotide. nih.gov The chemical shifts of the phosphorus nuclei are sensitive to the backbone conformation (e.g., the α and ζ torsion angles). The presence of a 2'-fluoro substituent can induce changes in the ³¹P chemical shifts due to its electronic influence on the neighboring phosphate (B84403) group. nih.gov

Table 2: Key NMR Parameters for Structural Analysis of 2'-Fluoro Cytidine Modified Oligonucleotides

NMR NucleusInformation GainedRelevance to 2'-Fluoro Modification
¹HSugar pucker, glycosidic torsion angle, base pairingChanges in proton chemical shifts indicate conformational adjustments due to the fluorine atom.
¹³CDetailed sugar and base carbon environmentsProvides complementary structural information and aids in resolving spectral overlap.
¹⁹FLocal electronic environment, conformational changesHighly sensitive probe for monitoring structural transitions and dynamics.
³¹PBackbone conformationReflects the influence of the 2'-fluoro group on the phosphodiester backbone geometry.

NOESY and COSY Experiments for Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for the complete resonance assignment and the determination of the three-dimensional structure of oligonucleotides.

COSY (Correlation Spectroscopy): This experiment reveals through-bond scalar couplings between protons, typically over two or three bonds. COSY is instrumental in assigning protons within the same sugar spin system and for determining the J-coupling constants, which provide information about dihedral angles. For instance, the coupling constants between the sugar protons can be used to determine the sugar pucker conformation (C2'-endo or C3'-endo). nih.gov

The combination of data from these various NMR experiments allows for a detailed and comprehensive structural characterization of 2'-fluoro cytidine modified oligonucleotides in solution, providing a foundation for understanding their biochemical and biophysical properties.

Relaxation Studies for Investigating Nucleic Acid Dynamics

Nuclear Magnetic Resonance (NMR) relaxation studies are instrumental in probing the internal motions and dynamics of nucleic acids. Parameters such as spin-lattice (T1) and spin-spin (T2) relaxation times, along with the Nuclear Overhauser Effect (NOE), provide insights into the flexibility and conformational changes within oligonucleotides containing 2'-fluoro cytidine.

T1 and T2 Relaxation Times:

Nuclear Overhauser Effect (NOE):

The NOE is a phenomenon that arises from the cross-relaxation between nuclear spins that are close in space. It is a powerful tool for determining the three-dimensional structure of macromolecules in solution. nih.gov In oligonucleotides containing 2'-fluoro cytidine, NOE studies can be particularly informative. For example, a five-bond coupling between the 2'-fluorine and the base protons (H6/H8) of 2'-deoxy-2'-fluoro-β-d-arabinonucleosides has been observed, suggesting a through-space interaction. oup.comresearchgate.net This observation provides direct evidence of the proximity of these atoms and helps to define the local conformation around the modified sugar. The exact Nuclear Overhauser Enhancement (eNOE) methodology can provide even tighter distance restraints, leading to higher resolution structural models of nucleic acids. nih.gov

Circular Dichroism (CD) Spectroscopy for Helical Conformation Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of nucleic acids. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral arrangement of the chromophoric bases within the helical structure.

Monitoring Duplex Formation and Conformational Changes

CD spectroscopy is highly effective in monitoring the formation of duplexes and other secondary structures, as well as detecting conformational changes induced by modifications like the introduction of 2'-fluoro cytidine. The CD spectrum of a standard B-form DNA duplex typically shows a positive band around 275-280 nm and a negative band around 245-250 nm. In contrast, an A-form RNA duplex exhibits a strong positive band around 260 nm and a negative band around 210 nm. iu.edutrilinkbiotech.com

Characterization of Higher-Order Nucleic Acid Structures

Beyond simple duplexes, CD spectroscopy is also invaluable for characterizing more complex nucleic acid structures, such as G-quadruplexes. These four-stranded structures are formed in guanine-rich sequences and are involved in various biological processes. oup.com The CD spectrum of a G-quadruplex is highly dependent on its specific folding topology. A parallel G-quadruplex typically shows a positive peak around 260-265 nm and a negative peak around 240 nm, while an antiparallel structure displays a positive peak around 295 nm. nih.govmdpi.com

The introduction of 2'-fluoro modifications can influence the stability and topology of G-quadruplexes. For instance, 2'-fluoro-arabinonucleic acid (2'F-ANA) modifications have been shown to stabilize the formation of unimolecular G-quadruplexes and can favor a parallel topology. nih.govoup.com CD spectroscopy is a primary tool for observing these changes, allowing researchers to assess how the modification impacts the conformational landscape of these important structures. nih.gov

UV-Vis Spectroscopy and Thermal Denaturation Studies

UV-Vis spectroscopy is a fundamental technique for the analysis of nucleic acids, primarily used for quantification and for studying the stability of their structures through thermal denaturation experiments.

Determination of Molar Extinction Coefficients of Modified Oligonucleotides

The concentration of an oligonucleotide solution is typically determined by measuring its absorbance at 260 nm (A260). sigmaaldrich.com To accurately calculate the concentration from the absorbance value using the Beer-Lambert law, the molar extinction coefficient (ε260) of the oligonucleotide must be known. atdbio.com The ε260 is dependent on the base composition and the sequence of the oligonucleotide. eurofinsgenomics.eu

For unmodified oligonucleotides, the extinction coefficient can be reasonably estimated using the nearest-neighbor model, which considers the contribution of individual bases and the interactions between adjacent bases. sigmaaldrich.comnih.gov However, the introduction of a modification like 2'-fluoro cytidine can alter the electronic environment of the chromophores and thus affect the extinction coefficient. Therefore, for precise quantification, the extinction coefficient of a modified oligonucleotide should be experimentally determined, for example, through a colorimetric phosphate assay. umich.edu

Table 1: Nearest-Neighbor Extinction Coefficients for Unmodified DNA (L ⋅ mol⁻¹ ⋅ cm⁻¹) This table provides reference values for standard DNA. The presence of a 2'-fluoro modification would necessitate experimental determination for highest accuracy.

5' -> 3'ACGT
A 27,40021,20025,00022,800
C 21,20014,60018,00015,200
G 25,20017,60021,60020,000
T 23,40016,20019,00016,800

Data sourced from various literature for standard DNA oligonucleotides. sigmaaldrich.com The values represent the sum of the extinction coefficients of the two individual nucleotides in the dinucleotide pair.

Tm Curve Analysis and Thermodynamic Parameter Determination

Thermal denaturation studies, often monitored by UV-Vis spectroscopy, are used to determine the melting temperature (Tm) of a nucleic acid duplex. The Tm is the temperature at which half of the duplex molecules have dissociated into single strands. nih.gov This is observed as an increase in UV absorbance at 260 nm, a phenomenon known as the hyperchromic effect. jascoinc.com

The incorporation of 2'-fluoro cytidine generally increases the thermal stability of oligonucleotide duplexes. iu.edu This is attributed to the fluorine atom's ability to pre-organize the sugar into a C3'-endo conformation, which is favorable for A-form helices, and potentially through favorable enthalpic contributions. researchgate.netnih.gov The increase in Tm can be significant, with some studies reporting an increase of up to ~1.5°C per 2'F-ANA modification. oup.com

By analyzing the shape of the melting curve, it is possible to derive important thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation. nih.govresearchgate.net Plotting the reciprocal of the melting temperature (1/Tm) against the natural logarithm of the total strand concentration (ln(Ct)) allows for the calculation of ΔH° and ΔS° from the slope and intercept of the resulting line, respectively. jascoinc.com

Table 2: Example Thermodynamic Data for a Modified Oligonucleotide Duplex This table illustrates the type of data obtained from thermal denaturation studies. Actual values would be specific to the sequence and modification.

Oligonucleotide Concentration (µM)Tm (°C)
455.2
857.0
2059.5
4061.3

Hypothetical data based on principles described in cited literature. jascoinc.com

From such data, a van't Hoff plot can be constructed to determine the thermodynamic parameters, providing a comprehensive understanding of the energetic contributions of the 2'-fluoro cytidine modification to the stability of the nucleic acid structure.

Chromatographic Methods for Purification and Purity Assessment

The synthesis of oligonucleotides incorporating modifications like 2'-fluoro-cytidine, which originates from the DMT-2'-F-Cytidine Phosphoramidite (B1245037) building block, inevitably produces a mixture of the desired full-length sequence and various impurities. These impurities commonly include shorter sequences (n-1, n-2, etc., often called "shortmers") and, less frequently, longer sequences ("longmers") that arise from errors in the synthesis cycle. ymcamerica.comymc.eu The removal of these closely related impurities is critical, especially for therapeutic applications, and necessitates high-resolution purification techniques. ymcamerica.com Chromatographic methods are central to both the purification and the subsequent assessment of purity for these modified oligonucleotides.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic oligonucleotides, including those containing 2'-fluoro modifications. nih.govatdbio.com It offers high efficiency and the ability to separate oligomers of similar size and composition. atdbio.com The most prevalent mode of HPLC for oligonucleotide purification is Ion-Pair Reversed-Phase (IP-RP) HPLC. nih.govnih.gov

In IP-RP-HPLC, the inherent negative charge of the oligonucleotide's phosphate backbone, which would otherwise prevent retention on a hydrophobic reversed-phase column, is neutralized by an ion-pairing agent added to the mobile phase. ymcamerica.com This agent, typically a bulky alkylamine like triethylamine, forms a neutral complex with the oligonucleotide, allowing it to be retained and separated based on hydrophobicity. ymcamerica.comox.ac.uk Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile. atdbio.comox.ac.uk

A key strategy, particularly effective for purifying products made with DMT-2'-F-Cytidine Phosphoramidite, is the "Trityl-on" (or DMT-on) purification method. atdbio.com In this approach, the final 5'-dimethoxytrityl (DMT) group is left on the full-length oligonucleotide after synthesis. This large, hydrophobic DMT group dramatically increases the retention of the target product on the reversed-phase column compared to the "failure" sequences (shortmers), which lack the DMT group and elute much earlier. atdbio.com After the DMT-on product is purified, the DMT group is chemically removed. atdbio.com This method is highly effective for purifying long oligonucleotides (40-150 nucleotides). atdbio.com

The incorporation of 2'-fluoro modifications can be successfully analyzed and purified using IP-RP-HPLC. For instance, 2'-fluoro modified RNAs of similar lengths (e.g., 57-nt vs. 58-nt) have been effectively resolved and purified using this technique. nih.gov The method's robustness allows for the separation of oligonucleotides that differ by even a single nucleotide or by the type of chemical modification. nih.gov

For purity assessment, HPLC provides quantitative data on the main product relative to its impurities. thermofisher.com Comparing an HPLC-purified sample to a simply desalted sample shows a significant reduction in impurities, particularly shorter failure sequences. thermofisher.com

Table 1: Example HPLC System Parameters for Oligonucleotide Analysis

Parameter Description Source(s)
Technique Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) nih.gov
Column Porous C8 or C18 silica (B1680970) support atdbio.comox.ac.uk
Ion-Pairing Agent Triethylammonium bicarbonate (TEAA) or Triethylamine/Hexafluoro-2-propanol nih.govox.ac.uk
Mobile Phase A Aqueous buffer with ion-pairing agent (e.g., 0.1 M TEAA) ox.ac.uk
Mobile Phase B Organic solvent (e.g., Acetonitrile) with ion-pairing agent ox.ac.uk
Gradient Increasing concentration of Mobile Phase B ox.ac.uk
Temperature Often elevated (e.g., 60 °C) to disrupt secondary structures atdbio.com

| Detection | UV/Visible absorbance at ~260 nm | atdbio.comox.ac.uk |

Anion Exchange Chromatography (AEX)

Anion Exchange Chromatography (AEX) is a powerful technique for the purification of oligonucleotides based on the number of charged phosphate groups in their backbone. nih.govbio-works.com The separation relies on the electrostatic interaction between the negatively charged oligonucleotide and a positively charged stationary phase. ymcamerica.comymc.eu Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic binding and releases the oligonucleotides in order of increasing length (and therefore, increasing charge). ymc.eubio-works.com

AEX is particularly well-suited for removing length-based impurities, such as n-1 shortmers, which are considered the most challenging impurities to remove. youtube.com The technique can effectively separate oligonucleotides that differ by a single nucleotide. ymc.eu It has been successfully used to purify oligonucleotides containing 2'-fluoro modifications, such as 2′-fluoro-4′-thioarabinonucleotides. nih.gov

Several factors are optimized to achieve high-resolution separation:

pH: The pH of the mobile phase is critical. High pH (e.g., pH 11-12) is often used because it ensures the deprotonation of guanine (B1146940) and thymine (B56734) bases, which disrupts secondary structures like hairpin loops that can interfere with separation and cause peak broadening. atdbio.comlcms.cz Polymer-based AEX columns are preferred for their stability under these high pH conditions. ymcamerica.comatdbio.com

Temperature: Increasing the temperature can also help denature secondary structures and improve separation efficiency. scantecnordic.se

Salt Gradient: A shallow salt gradient is used to carefully elute molecules with small differences in charge, thereby resolving the full-length product from shortmers and longmers. bio-works.com

While AEX provides excellent resolution based on length, it is not typically coupled with mass spectrometry (MS) for analysis due to the high concentrations of non-volatile salts used in the mobile phase. lcms.cz Therefore, fractions collected from AEX purification often require a subsequent desalting step, commonly performed using reversed-phase HPLC. nih.gov

Table 2: Key Parameters in Anion Exchange Chromatography for Oligonucleotides

Parameter Influence on Separation Source(s)
Stationary Phase Strong anion exchangers (e.g., quaternary amine groups) are standard as they remain charged over a wide pH range. ymcamerica.com
Mobile Phase pH High pH (e.g., 12) is often optimal to prevent secondary structure formation and improve separation. bio-works.comscantecnordic.se
Eluent A salt gradient (e.g., NaCl) is used to elute oligonucleotides based on increasing charge (length). ymcamerica.combio-works.com
Temperature Elevated temperatures (e.g., 60 °C) can improve resolution by reducing secondary structures. scantecnordic.se

| Particle Type | Porous particles are used for preparative purification to allow for higher sample loading. | ymcamerica.com |

Gel Electrophoresis Techniques for Size and Purity

Denaturing polyacrylamide gel electrophoresis (PAGE) is a classic and highly effective method for assessing the purity and size of synthetic oligonucleotides. nih.gov In this technique, the oligonucleotide mixture is run on a polyacrylamide gel matrix containing a denaturant, such as urea. The denaturant ensures that the oligonucleotides are in a linear conformation, eliminating the influence of secondary structure on their mobility. nih.gov

Under these conditions, the migration of oligonucleotides through the gel is inversely proportional to the logarithm of their size. This means that shorter fragments, such as n-1 impurities, migrate faster than the full-length product, allowing for clear separation and visualization. The high resolving power of PAGE can often separate oligonucleotides that differ by just a single nucleotide.

Denaturing PAGE is frequently used as an analytical tool to verify the purity of oligonucleotide sequences, including those containing 2'-fluoro-arabinonucleic acid (2'F-ANA) and other modifications. nih.govnih.gov It serves as a crucial quality control step after purification by HPLC or AEX. nih.gov For preparative purposes, the bands corresponding to the pure product can be excised from the gel, and the oligonucleotide can be eluted and desalted for subsequent use. nih.gov

Q & A

Basic Research Questions

Q. What is the role of the DMT (4,4′-dimethoxytrityl) group and other protecting groups in the synthesis of DMT-2'-F-Cytidine Phosphoramidite?

  • Methodological Answer : The DMT group serves as a transient 5′-hydroxyl protector during solid-phase oligonucleotide synthesis. It enables stepwise coupling by allowing selective deprotection before each nucleotide addition. The 2′-fluoro modification stabilizes the sugar ring conformation, while the benzoyl (Bz) or acetyl (Ac) groups protect the nucleobase (e.g., cytidine) from side reactions. After synthesis, the DMT group is removed under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), while base-protecting groups are cleaved via ammonia or AMA deprotection .

Q. What are the standard protocols for incorporating this compound into oligonucleotides?

  • Methodological Answer :

  • Coupling : Use an automated synthesizer with anhydrous acetonitrile as the solvent. The coupling time for 2′-fluoro-modified phosphoramidites (e.g., 3 minutes) is typically longer than for unmodified DNA monomers (90 seconds) due to steric hindrance from the 2′-fluoro group .
  • Oxidation : After coupling, oxidize the phosphite triester to a phosphate using iodine/water/pyridine.
  • Capping : Acetylate unreacted 5′-OH groups with acetic anhydride and 1-methylimidazole to prevent deletion sequences.
  • Deprotection : Cleave the oligonucleotide from the solid support and remove protecting groups using concentrated NH₄OH (55°C, 8 hours) or AMA (65°C, 10 minutes) .

Q. How are impurities (e.g., P(III) species) and purity assessed for this compound?

  • Methodological Answer :

  • 31P-NMR : Detects residual P(III) impurities (e.g., 100–169 ppm signals) and confirms phosphoramidite integrity .
  • HPLC : Reversed-phase chromatography (C18 column) with UV detection quantifies purity (≥99%) and identifies single impurities (≤0.5%) .
  • Karl Fischer Titration : Measures water content (≤0.3%), critical for moisture-sensitive phosphoramidites .

Advanced Research Questions

Q. How can coupling efficiency be optimized for 2′-fluoro-modified phosphoramidites to minimize truncation products?

  • Methodological Answer :

  • Extended Coupling Time : Increase to 3–5 minutes to overcome steric effects of the 2′-fluoro group .
  • Activator Choice : Use 5-ethylthio-1H-tetrazole (ETT) or pyridinium trifluoroacetate for enhanced reactivity .
  • Coupling Reagent Purity : Ensure phosphoramidites are stored under inert gas (argon) and synthesizer lines are rigorously dried to prevent hydrolysis .

Q. What strategies mitigate side reactions (e.g., depurination) during deprotection of 2′-fluoro-modified oligonucleotides?

  • Methodological Answer :

  • Controlled Deprotection : Use mild alkaline conditions (e.g., AMA at 65°C for 10 minutes instead of NH₄OH at 55°C for 8 hours) to reduce base degradation .
  • Alternative Cleavage Reagents : For acid-labile supports, employ 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile to cleave oligonucleotides while preserving 2′-fluoro stability .

Q. How does the 2′-fluoro modification influence duplex stability and nuclease resistance in therapeutic oligonucleotides?

  • Methodological Answer :

  • Thermal Stability : Measure melting temperature (Tm) via UV spectroscopy. The 2′-fluoro group enhances RNA duplex stability by enforcing a C3′-endo sugar conformation, increasing Tm by 1–2°C per modification .
  • Nuclease Resistance : Perform serum stability assays (e.g., incubation in fetal bovine serum). The 2′-fluoro group reduces cleavage by endonucleases (e.g., RNase A) by >90% compared to unmodified RNA .

Q. How can this compound be integrated with fluorophores or quenchers for probe design?

  • Methodological Answer :

  • Fluorophore Conjugation : Introduce Cy3 or FAM phosphoramidites at the 5′ or 3′ end during synthesis. Use spacer C18 phosphoramidites to minimize steric interference .
  • Quencher Pairing : Incorporate Eclipse Dark Quencher at the opposite terminus via quencher-modified CPG supports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.